A Technical Guide to 1-Bromo-2,5-dichloro-4-nitrobenzene and Its Isomeric Landscape for Advanced Chemical Synthesis
A Technical Guide to 1-Bromo-2,5-dichloro-4-nitrobenzene and Its Isomeric Landscape for Advanced Chemical Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide addresses the chemical identity, properties, and synthetic considerations for 1-Bromo-2,5-dichloro-4-nitrobenzene. Initial investigation reveals that this specific substitution pattern is not a catalogued substance with a registered CAS number in major chemical databases as of early 2026. This suggests the compound is either novel, exceptionally rare, or has not been synthesized and characterized for commercial or public research purposes.
As senior application scientists, we recognize that the path to novel molecular entities often begins with a thorough understanding of the known landscape. Therefore, this guide provides an in-depth analysis of structurally related and commercially available isomers. By examining their synthesis, reactivity, and safety profiles, we can establish a foundational, authoritative framework from which researchers can predict the properties of 1-Bromo-2,5-dichloro-4-nitrobenzene and devise logical strategies for its potential synthesis. This document serves as a critical resource for professionals engaged in the design of complex organic molecules for pharmaceutical and agrochemical applications.
The Target Molecule: 1-Bromo-2,5-dichloro-4-nitrobenzene - An Uncharted Structure
A comprehensive search of chemical inventories and scientific literature yields no specific CAS number or experimental data for 1-Bromo-2,5-dichloro-4-nitrobenzene. The absence of this information underscores the unique nature of this compound. For researchers, this presents both a challenge and an opportunity—the potential to synthesize and characterize a novel chemical entity. To navigate this uncharted territory, we will pivot to a detailed examination of its key structural isomers, which provide the closest available empirical data.
Isomeric Analysis: Building a Predictive Foundation
The reactivity and physical properties of a substituted benzene are critically dependent on the positions of its functional groups. The following sections detail the known characteristics of key isomers, which together create a robust dataset for understanding the target molecule.
Isomer Focus: 1-Bromo-4,5-dichloro-2-nitrobenzene
This isomer is a commercially available and well-documented chemical building block.
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Synonym: 4-Bromo-1,2-dichloro-5-nitrobenzene
This compound is a valuable intermediate due to its distinct substitution pattern, which offers specific sites for further functionalization. The nitro group can be readily reduced to an amine, a cornerstone of many pharmaceutical scaffolds, while the bromine atom is a prime site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds.
Table 1: Physicochemical Properties of 1-Bromo-4,5-dichloro-2-nitrobenzene
| Property | Value | Source(s) |
| Molecular Weight | 270.89 g/mol | [3][4] |
| Physical Form | Yellow Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage | Sealed in dry, room temperature conditions | [2] |
| InChI Key | NDJFXRVGCQJCSF-UHFFFAOYSA-N | [2][3] |
Safety and Handling Profile: This compound is classified as a warning-level hazard. Researchers must adhere to strict safety protocols when handling it.
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GHS Pictogram: GHS07 (Exclamation Mark)[2]
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2].
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Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2].
Isomer Focus: 1-Bromo-2-chloro-4-nitrobenzene
Another key isomer, this compound provides a different arrangement of halogens, which influences the electronic environment of the aromatic ring and its subsequent reactivity.
Table 2: Physicochemical Properties of 1-Bromo-2-chloro-4-nitrobenzene
| Property | Value | Source(s) |
| Molecular Weight | 236.45 g/mol | [5] |
| Appearance | White to Light Yellow Powder/Crystal | [6] |
| Purity | >97.0% (GC) | [6] |
| Melting Point | 59.0 to 63.0 °C | [6] |
| InChI Key | YKSXEJZFIQAUHJ-UHFFFAOYSA-N | [5] |
Proposed Synthesis of 1-Bromo-2,5-dichloro-4-nitrobenzene
The absence of a commercial source necessitates a de novo synthetic strategy. Based on established principles of electrophilic aromatic substitution, we can propose a logical and efficient pathway. The directing effects of the substituents on the benzene ring are the paramount consideration in designing the sequence of reactions.
Proposed Synthetic Workflow: The most viable starting material is 1,4-dichlorobenzene due to its commercial availability and symmetric nature. The two chlorine atoms are ortho, para-directing but deactivating. The nitro group is a strong meta-director and deactivator. Bromine is also an ortho, para-director and a deactivator.
Caption: Proposed two-step synthesis of 1-Bromo-2,5-dichloro-4-nitrobenzene.
Experimental Protocol: A Self-Validating System
Step 1: Nitration of 1,4-Dichlorobenzene
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Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄) to 0-5°C in an ice bath.
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Reagent Addition: Slowly add concentrated nitric acid (HNO₃) via the dropping funnel while maintaining the temperature below 10°C. This creates the nitrating mixture.
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Substrate Introduction: Add 1,4-dichlorobenzene portion-wise to the nitrating mixture, ensuring the reaction temperature does not exceed 35-40°C. The exothermic nature of the reaction requires careful control to prevent over-nitration.
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Reaction: Stir the mixture at room temperature for 2-4 hours until TLC or GC analysis indicates the consumption of the starting material.
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Work-up: Carefully pour the reaction mixture over crushed ice. The product, 1,4-dichloro-2-nitrobenzene, will precipitate as a solid.
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Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and recrystallize from ethanol to achieve high purity.
Step 2: Bromination of 1,4-Dichloro-2-nitrobenzene
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Reactor Setup: Charge a clean, dry flask with the purified 1,4-dichloro-2-nitrobenzene and a catalytic amount of iron(III) bromide (FeBr₃).
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Reagent Addition: Slowly add liquid bromine (Br₂) via a dropping funnel. The reaction will generate hydrogen bromide (HBr) gas, which must be neutralized with a scrubber.
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Reaction: Gently heat the mixture to 40-50°C and stir for several hours. Monitor the reaction progress by TLC or GC.
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Work-up: After completion, cool the mixture and add an aqueous solution of sodium bisulfite to quench any remaining bromine.
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Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Application in Drug Discovery and Development
Polysubstituted nitroaromatic compounds are foundational building blocks in medicinal chemistry. The strategic placement of chloro and bromo substituents, combined with the versatile nitro group, makes compounds like 1-Bromo-2,5-dichloro-4-nitrobenzene highly valuable.
Caption: Key chemical transformations of the target molecule in drug development.
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Amine Synthesis: The primary utility lies in the reduction of the nitro group to an aniline. This transformation is one of the most robust and widely used reactions in drug synthesis, yielding a primary amine that can be further elaborated into amides, sulfonamides, ureas, and other functional groups common in active pharmaceutical ingredients (APIs).[7]
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Cross-Coupling Reactions: The carbon-bromine bond is a versatile handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or alkyl groups, enabling the construction of complex molecular architectures.[7]
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Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the chlorine positions. This allows for the displacement of chloride by nucleophiles like amines, thiols, or alkoxides to introduce further diversity.
Conclusion
While 1-Bromo-2,5-dichloro-4-nitrobenzene remains an uncharacterized molecule, a thorough analysis of its structural isomers provides a solid foundation for predicting its behavior and utility. The proposed synthetic pathway, grounded in the fundamental principles of electrophilic aromatic substitution, offers a clear and logical route to its creation. The versatile reactivity of its functional groups—the reducible nitro group, the cross-coupling-ready bromine, and the SNAr-susceptible chlorines—positions this molecule as a potentially high-value intermediate for researchers in drug discovery and advanced materials science. This guide provides the necessary technical insights and authoritative grounding to empower scientists to explore this novel chemical space with confidence and strategic foresight.
References
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PubChem. (n.d.). 1-Bromo-4,5-dichloro-2-nitrobenzene. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
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PubChem. (n.d.). 1-Bromo-2-chloro-4-nitrobenzene. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
- Vertex AI Search. (2026, January 29). Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis.
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